OTSSP167

描述

Maternal embryonic leucine zipper kinase (MELK) inhibitors are a class of compounds that target the MELK enzyme, which is highly upregulated in various cancers, including breast cancer, glioblastoma, and colorectal cancer . MELK plays a crucial role in cell proliferation, apoptosis suppression, and stem cell renewal, making it an attractive target for cancer therapy .

科学研究应用

MELK 抑制剂在科学研究中具有广泛的应用:

化学: 用作研究激酶活性及酶抑制的工具。

生物学: 在细胞生物学中用于研究细胞周期调控和凋亡。

作用机制

MELK 抑制剂通过与 MELK 酶的活性位点结合发挥作用,从而抑制其激酶活性。 这种抑制会破坏下游靶点的磷酸化,从而导致癌细胞的细胞周期阻滞和凋亡 . 所涉及的分子靶点和途径包括 PPARγ 信号轴以及细胞周期蛋白等细胞周期蛋白的调节 .

生化分析

Biochemical Properties

OTSSP167 interacts with various enzymes and proteins, including MAP2K7, a kinase associated with the MAP2K7-JNK-ATF2 pathway . This compound inhibits MAP2K7, leading to a decrease in the activation of its downstream substrate, JNK . This inhibition is associated with the induction of apoptosis and cell cycle arrest in T-ALL cell lines .

Cellular Effects

This compound influences cell function by inducing apoptosis and cell cycle arrest in T-ALL cell lines . It also affects cell signaling pathways, including the MAP2K7-JNK-ATF2 pathway, and other leukemic T-cell survival pathways, such as mTOR and NOTCH1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of MAP2K7 kinase activity . This inhibition leads to a decrease in the activation of JNK, the downstream substrate of MAP2K7 . This compound also inhibits MELK, another kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits dose-dependent cytotoxicity against a panel of T-ALL cell lines . Over time, it continues to control leukemia burden in xenografts from patients with T-ALL .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 10 mg/kg, this compound is well tolerated and effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model .

Metabolic Pathways

This compound is involved in the MAP2K7-JNK-ATF2 signaling pathway . By inhibiting MAP2K7, it affects the activation of JNK, thereby influencing this metabolic pathway .

Transport and Distribution

It is known that this compound can control leukemia burden in the blood, bone marrow, and spleen of patient-derived xenografts .

Subcellular Localization

It is known that this compound can inhibit MAP2K7, which is activated in T-ALL cells .

准备方法

合成路线和反应条件

MELK 抑制剂的合成通常涉及多步有机合成。 一种常见的 MELK 抑制剂 OTSSP167 是通过一系列反应合成的,包括酰胺键形成、环化和纯化步骤 . 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度。

工业生产方法

MELK 抑制剂的工业生产涉及扩大实验室合成方法。 这包括优化大规模生产的反应条件,确保一致的质量,并实施纯化技术,如结晶和色谱 .

化学反应分析

反应类型

MELK 抑制剂会发生各种化学反应,包括:

氧化: MELK 抑制剂可以被氧化形成相应的氧化物。

还原: 还原反应可以将 MELK 抑制剂转化为其还原形式。

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及控制温度和 pH 值以获得所需的产物 .

形成的主要产物

这些反应形成的主要产物包括 MELK 抑制剂的氧化、还原和取代衍生物。 这些衍生物可能具有不同的生物活性及性质 .

相似化合物的比较

类似化合物

细胞周期蛋白依赖性激酶 (CDK) 抑制剂: 靶向参与细胞周期调控的 CDK。

极光激酶抑制剂: 靶向极光激酶,在有丝分裂中发挥作用。

检查点激酶抑制剂: 靶向参与 DNA 损伤反应的检查点激酶.

独特性

MELK 抑制剂的独特性在于它们能够特异性地靶向 MELK 酶,该酶在某些侵袭性癌症中高度上调。 这种特异性使其成为靶向癌症治疗的有希望的候选药物,在疗效和减少副作用方面可能优于其他激酶抑制剂 .

生物活性

OTSSP167 is a potent small molecule inhibitor primarily targeting maternal embryonic leucine zipper kinase (MELK), which is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications, supported by data tables and case studies.

This compound has been characterized as a selective inhibitor of MELK, with an IC50 value of approximately 0.41 nM in vitro . In addition to inhibiting MELK, this compound exhibits off-target effects against other kinases, notably Aurora B, BUB1, and Haspin. These off-target activities contribute to its overall biological effects, particularly in disrupting mitotic processes:

- Mitotic Checkpoint Disruption : this compound abrogates the mitotic checkpoint by disrupting the assembly of the mitotic checkpoint complex (MCC) and inhibiting the anaphase-promoting complex/cyclosome (APC/C) activity. This results in premature exit from mitosis without proper chromosome alignment .

- Cell Cycle Arrest : The compound induces G2/M phase arrest by modulating key cell cycle regulators such as Cyclin B1 and Cdc2 while increasing p21 levels .

In Vitro and In Vivo Studies

Numerous studies have demonstrated the efficacy of this compound across various cancer models. Below are summarized findings from selected research:

Case Studies

- Lymphoma Models : A study highlighted that this compound not only inhibited MELK but also sensitized lymphoma cells to Bcl-2 inhibitors like venetoclax, indicating a potential combinatorial therapeutic strategy . In vivo experiments showed that treatment with this compound significantly extended survival in mice bearing A20 lymphoma.

- Glioblastoma Research : Another investigation focused on glioblastoma stem cells (GSCs), demonstrating that this compound effectively inhibited their proliferation and self-renewal capabilities by blocking FOXM1 signaling pathways . This suggests that this compound could be a promising candidate for treating aggressive brain tumors.

- Clinical Trials : this compound is currently undergoing Phase I clinical trials for various solid tumors and hematological malignancies, showcasing its potential as a novel therapeutic agent in oncology .

属性

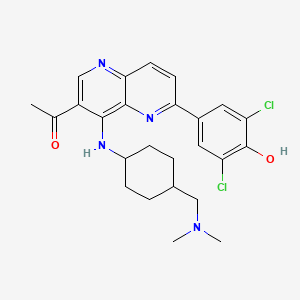

IUPAC Name |

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZYXHCYPUVGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856134 | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-89-0 | |

| Record name | OTS-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTS-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of OTSSP167 and how does its inhibition affect cancer cells?

A1: this compound is a small molecule inhibitor that primarily targets Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase often overexpressed in various cancers [, , , ]. Inhibiting MELK with this compound leads to several downstream effects in cancer cells, including:

- Reduced proliferation: this compound inhibits cancer cell growth and proliferation in vitro and in vivo, likely by disrupting cell cycle progression. [, , , , , ]

- Induced apoptosis: this compound triggers programmed cell death (apoptosis) in various cancer cells, contributing to its antitumor activity. [, , , , ]

- Impaired migration and invasion: this compound hampers the ability of cancer cells to migrate and invade surrounding tissues, potentially limiting metastasis. [, ]

- Downregulation of key signaling pathways: this compound influences signaling pathways involved in cell survival, proliferation, and drug resistance, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways. [, ]

- Synergistic effects with other therapies: Combining this compound with existing chemotherapeutic agents shows promising synergistic effects, potentially enhancing treatment efficacy. [, , , , , ]

Q2: Are there concerns about the specificity of this compound for MELK?

A2: While initially considered a selective MELK inhibitor, recent studies suggest that this compound may exert off-target effects and exhibit activity against other kinases [, , ]. For instance, this compound has demonstrated activity against Aurora B kinase, BUB1, and Haspin kinases []. This highlights the importance of careful interpretation of experimental results using this compound and the need for further development of highly selective MELK inhibitors.

Q3: How does MELK inhibition with this compound impact the cell cycle?

A3: this compound treatment induces cell cycle arrest primarily at the G2/M phase in various cancer cell lines [, , ]. This arrest is associated with:

- Downregulation of cell cycle regulators: this compound treatment reduces the expression of proteins crucial for G2/M transition, including Cyclin B1 and Cdc2 [].

- Activation of cell cycle checkpoints: MELK inhibition may trigger cell cycle checkpoints, leading to transient arrest and potentially providing an opportunity for DNA damage repair. []

Q4: What are the implications of this compound's effect on the blood-brain barrier (BBB) penetration?

A4: this compound exhibits limited penetration across the BBB due to its recognition by efflux transporters like MDR1 and BCRP [, ]. This limited penetration poses a challenge for treating central nervous system (CNS) malignancies like diffuse intrinsic pontine glioma (DIPG) [, ]. Strategies to bypass or modulate the BBB are crucial to enhance the therapeutic efficacy of this compound in CNS cancers.

Q5: Beyond its anti-cancer effects, what other biological activities of this compound have been reported?

A5: Emerging research suggests that this compound might influence other cellular processes:

- Inhibition of protein translation: this compound appears to interfere with protein synthesis machinery, impacting processes like de novo protein synthesis [].

- Modulation of microtubule dynamics: Studies indicate that this compound might affect microtubule organization and stability, potentially contributing to its effects on cell division and other cellular functions [].

Q6: What is the current status of this compound in clinical development?

A6: this compound has entered phase I/II clinical trials for acute myeloid leukemia and breast cancer []. Further clinical investigation is warranted to determine its safety, efficacy, and optimal use in various cancer types.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。